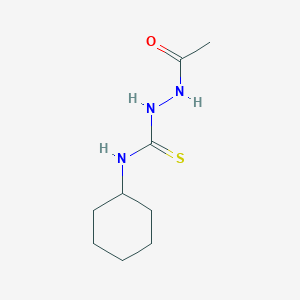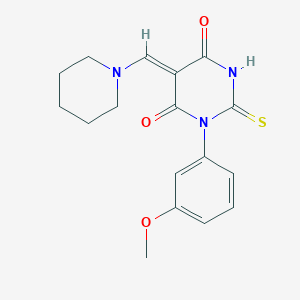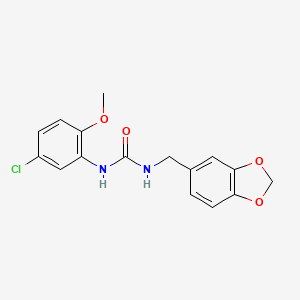
2-acetyl-N-cyclohexylhydrazinecarbothioamide
Vue d'ensemble
Description
2-acetyl-N-cyclohexylhydrazinecarbothioamide, also known as ACC, is a chemical compound that has been extensively studied for its potential use in scientific research. ACC is a thiosemicarbazone derivative that has been shown to have various biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Mécanisme D'action
The mechanism of action of 2-acetyl-N-cyclohexylhydrazinecarbothioamide is not fully understood. However, it has been proposed that this compound may inhibit the activity of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. This inhibition may lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells. This compound may also inhibit the activity of NF-κB, a transcription factor that is involved in the inflammatory response. Inhibition of NF-κB may lead to the inhibition of pro-inflammatory cytokine and chemokine production.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and inhibit the replication of several viruses. This compound has also been shown to have antioxidant effects and to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-acetyl-N-cyclohexylhydrazinecarbothioamide in lab experiments is its broad range of biological activities. This compound has been shown to have anti-tumor, anti-inflammatory, and anti-viral effects, making it a versatile compound for scientific research. Another advantage of using this compound is its relatively low toxicity compared to other anti-cancer compounds.
However, there are also some limitations to using this compound in lab experiments. One limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its instability in acidic conditions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-acetyl-N-cyclohexylhydrazinecarbothioamide. One direction is to further investigate the mechanism of action of this compound. Understanding the precise molecular targets of this compound may lead to the development of more effective anti-cancer and anti-inflammatory therapies.
Another future direction is to investigate the potential use of this compound in combination with other anti-cancer compounds. This compound has been shown to have synergistic effects with several other anti-cancer compounds, including cisplatin and doxorubicin.
Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound. Understanding how this compound is metabolized and distributed in the body may lead to the development of more effective dosing regimens and treatment strategies.
Conclusion:
In conclusion, this compound is a thiosemicarbazone derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have anti-tumor, anti-inflammatory, and anti-viral effects, making it a versatile compound for scientific research. Further research on the mechanism of action, potential combination therapies, and pharmacokinetics and pharmacodynamics of this compound may lead to the development of more effective anti-cancer and anti-inflammatory therapies.
Applications De Recherche Scientifique
2-acetyl-N-cyclohexylhydrazinecarbothioamide has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-tumor effects, this compound has also been shown to have anti-inflammatory and anti-viral effects. This compound has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to inhibit the replication of several viruses, including the influenza virus and the herpes simplex virus.
Propriétés
IUPAC Name |
1-acetamido-3-cyclohexylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3OS/c1-7(13)11-12-9(14)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,11,13)(H2,10,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQXDADIJVSYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=S)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4838146.png)
![N-cyclohexyl-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4838147.png)
![2-{[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4838152.png)
![2-{[(3,4-dichlorobenzyl)thio]acetyl}-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4838154.png)

![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4838173.png)
![2-[(4-bromobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone](/img/structure/B4838185.png)


![2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4838211.png)

![1-[4-(4-chloro-2-methylphenoxy)butyl]azepane](/img/structure/B4838230.png)
![2,4-dichloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4838238.png)

